molecular formula C17H20O4 B026724 celaphanol A CAS No. 244204-40-8

celaphanol A

Cat. No. B026724
M. Wt: 288.34 g/mol
InChI Key: MLGLJFWISHCOAE-QGZVFWFLSA-N
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Description

Celaphanol A is a diterpene that can be isolated from the root bark of Celastrus orbiculatus . It has been shown to have a neuroprotective effect against hydrogen peroxide-induced cytotoxicity in PC12 cells .


Synthesis Analysis

The first total synthesis of (±)-Celaphanol A was accomplished starting from α-cyclocitral and 3,4-dimethoxy benzyl chloride in six steps. The intramolecular cyclization with BF3·Et2O and enolization in t-BuOK/t-BuOH were the key steps .


Molecular Structure Analysis

Celaphanol A has a molecular weight of 288.34 g/mol and a molecular formula of C17H20O4 . Its structure includes a diterpene backbone . The compound contains total 43 bond(s); 23 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), and 2 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

Celaphanol A has a molecular weight of 288.34 g/mol . It has a topological polar surface area of 77.8 Ų . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis Applications : Celaphanol A provides an all-cis isomer intermediate crucial for synthesizing aromatic tricyclic diterpenes, as explored in the study "First Total Synthesis of (±)‐Celaphanol A" (Bie et al., 2002).

  • Radiosensitization in Cancer Treatment : In the study "Inhibition of Signal Transducer and Activator of Transcription 3 and Cyclooxygenase-2 Is Involved in Radiosensitization of Cepharanthine in HeLa Cells," researchers found that cepharanthine enhances tumor growth delay and apoptosis in HeLa cells (Fang et al., 2013).

  • Anti-Inflammatory Properties : Celaphanol A has been identified as an anti-inflammatory compound in Celastrus orbiculatus roots, inhibiting NF-kappaB activation and nitric oxide production, as per the study "Antiinflammatory constituents of Celastrus orbiculatus inhibit the NF-kappaB activation and NO production" (Jin et al., 2002).

  • Treatment of Ulcerative Colitis : The study "Cepharanthine ameliorates dextran sulphate sodium‐induced colitis through modulating gut microbiota" demonstrates that celaphanol A (cepharanthine) ameliorates ulcerative colitis induced by dextran sulphate sodium by modulating gut microbiota and pro-inflammatory cytokine expression (Wang et al., 2022).

  • Neuroprotective Activity : Celaphanol A shows promising neuroprotective activity against hydrogen peroxide-induced cell viability decrease in PC12 cells, according to the study "(M)- and (P)-bicelaphanol A, dimeric trinorditerpenes with promising neuroprotective activity from Celastrus orbiculatus" (Wang et al., 2013).

  • Pharmacological Properties : The paper "Cepharanthine: An update of its mode of action, pharmacological properties and medical applications" discusses multiple pharmacological properties of celaphanol A, including anti-oxidative, anti-inflammatory, immuno-regulatory, anti-cancer, anti-viral, and anti-parasitic properties (Bailly, 2019).

  • Source and Chemical Identification : Celaphanol A is identified as a diterpene found in the dried stems of Celastrus stehanotifolius, as detailed in the study "Triterpene caffeoyl esters and diterpenes from Celastrus stephanotifolius" (Chen et al., 1999).

Safety And Hazards

There is limited information available on the safety and hazards of Celaphanol A. It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

(4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLJFWISHCOAE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=CC(=C(C=C23)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

celaphanol A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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